Ethanethioic S-acid is a thioacetic acid that is acetic acid in which the oxygen atom of the hydroxy group has been replaced by a sulfur atom. It is a tautomer of an ethanethioic O-acid.
Thioacetic acid
CAS No.: 507-09-5
Cat. No.: VC21212363
Molecular Formula: C2H4OS
Molecular Weight: 76.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 507-09-5 |
---|---|
Molecular Formula | C2H4OS |
Molecular Weight | 76.12 g/mol |
IUPAC Name | ethanethioic S-acid |
Standard InChI | InChI=1S/C2H4OS/c1-2(3)4/h1H3,(H,3,4) |
Standard InChI Key | DUYAAUVXQSMXQP-UHFFFAOYSA-N |
SMILES | CC(=O)S |
Canonical SMILES | CC(=O)S |
Boiling Point | 88.00 °C. @ 760.00 mm Hg |
Melting Point | 17 °C |
Introduction
Physical Properties
Thioacetic acid demonstrates physical properties that distinguish it from conventional carboxylic acids, particularly its oxygen analogue acetic acid. The replacement of oxygen with sulfur leads to notable differences in intermolecular interactions, affecting various physical parameters.
Key Physical Parameters
The physical characteristics of thioacetic acid provide important insights for handling and utilizing this compound in laboratory and industrial settings. These properties are summarized in the following table:
Physical Property | Value | Notes |
---|---|---|
Melting point | -17 °C | Significantly lower than acetic acid |
Boiling point | 93-97 °C | 20K lower than acetic acid |
Density | 1.065 g/mL at 25 °C | |
Vapor pressure | 1 hPa (20 °C) | |
Flash point | 52 °F | Highly flammable |
Solubility in water | 27 g/L (15 °C) | Undergoes slow decomposition |
Appearance | Clear colorless to pale yellow liquid | |
Odor | Strong, unpleasant, meaty/burnt | Detectable at 0.01% in propylene glycol |
Refractive index | Available but not specified | |
pH | 1.8 (100g/l, H₂O, 20°C) | Undergoes hydrolysis |
LogP | 0.14 | Measure of lipophilicity |
Dielectric constant | 13.0 (20°C) |
The physical properties reveal that thioacetic acid has lower melting and boiling points compared to acetic acid, which can be attributed to the difference in hydrogen bonding interactions. The boiling point (93 °C) and melting point are respectively 20 and 75 K lower than those of acetic acid .
Chemical Properties
The chemical behavior of thioacetic acid is characterized by its acidity, nucleophilicity, and versatile reactivity patterns, which make it valuable in organic synthesis.
Acidity
Thioacetic acid exhibits notably stronger acidity than acetic acid, with a pKa value of approximately 3.33-3.4, making it about 15 times more acidic than acetic acid . This increased acidity results from the greater stability of the thioacetate conjugate base compared to acetate. In neutral aqueous environments, thioacetic acid exists predominantly in its ionized form :
CH₃C(O)SH → CH₃C(O)S⁻ + H⁺
Reactivity Patterns
Most of the chemical utility of thioacetic acid derives from its conjugate base, thioacetate. This species serves as an effective nucleophile in various substitution reactions, particularly with alkyl halides to form thioacetate esters. These esters can subsequently undergo hydrolysis to generate thiols, making thioacetic acid a valuable precursor in thiol synthesis .
Stability Considerations
Thioacetic acid demonstrates specific stability characteristics that influence its handling and storage. It is generally stable under appropriate conditions but is incompatible with metals and strong oxidizing agents. The compound requires storage below 30°C to maintain its integrity . In aqueous environments, it undergoes slow decomposition, highlighting the need for proper storage protocols in laboratory settings.
Synthesis Methods
Multiple synthetic routes exist for the preparation of thioacetic acid, each with specific advantages and limitations. These methods vary in complexity, yield, and suitability for different scales of production.
Reaction of Acetic Anhydride with Hydrogen Sulfide
One of the most common methods involves the reaction between acetic anhydride and hydrogen sulfide:
(CH₃C(O))₂O + H₂S → CH₃C(O)SH + CH₃C(O)OH
This approach produces thioacetic acid along with acetic acid as a byproduct .
Phosphorus Pentasulfide Method
Thioacetic acid can also be synthesized by treating glacial acetic acid with phosphorus pentasulfide, followed by distillation:
CH₃C(O)OH + P₂S₅ → CH₃C(O)SH + P₂OS₄
This method often results in product contaminated with acetic acid, necessitating additional purification steps .
Ketene Method
Direct reaction of ketene with hydrogen sulfide represents another synthetic pathway:
CH₂=C=O + H₂S → CH₃C(O)SH
This approach provides a more direct route but requires specialized equipment for ketene generation .
Acid Chloride Method
Reaction of acid chloride with hydrogen sulfide, followed by neutralization with dilute lye and distillation, can also yield thioacetic acid .
Role in Peptide Chemistry
Recent research has highlighted the significance of thioacetic acid in peptide synthesis, representing an area of growing interest in the chemical community.
Synthesis of N-Protected Amino Thioacids
A notable application involves the thioacetic acid/sodium hydrosulfide (NaSH)-mediated synthesis of N-protected amino thioacids from corresponding N-protected amino acids. This approach offers an alternative to traditional methods that require activated carboxylic acid derivatives and reagents like Na₂S, H₂S, or NaSH .
Peptide Bond Formation
The versatile reactivity of thioacids has been extensively explored in selective amide and peptide bond formation. Research indicates that peptides can be synthesized using thioacids without employing standard coupling agents, potentially simplifying certain peptide synthesis protocols .
Oxidative Dimerization
Studies have investigated the oxidative dimerization of thioacids and the crystal conformations of these oxidative dimers. This research contributes to understanding the structural aspects and reactivity patterns of thioacid derivatives in the context of peptide chemistry .
Analytical Applications
Beyond its synthetic utility, thioacetic acid serves important functions in analytical chemistry, particularly in qualitative and quantitative analysis.
Metal Ion Detection
In laboratory settings, thioacetic acid can function as an alternative to hydrogen sulfide for verifying the presence of certain metal ions, particularly cobalt and lead. Its application extends to the determination of molybdenum as well .
Biochemical Applications
The compound has found application in histochemical determination of esterase activity, demonstrating its relevance in biochemical analysis .
Industrial Applications
Thioacetic acid has significant industrial applications, particularly in pharmaceutical manufacturing and flavor chemistry.
Pharmaceutical Intermediates
Thioacetic acid serves as a key intermediate in the production of important pharmaceutical compounds. Notable examples include captopril, an antihypertensive medication, and spironolactone, a diuretic. Both of these medications play critical roles in cardiovascular health management .
Flavor and Fragrance Industry
In the flavor and fragrance sector, thioacetic acid functions as an important intermediate. Its distinctive cooked, roasted meaty aroma (detectable at concentrations as low as 0.01% in propylene glycol) makes it valuable in creating specific flavor profiles, particularly in the development of savory and meat-like aromas .
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